VHL Ligand 8 is a synthetic compound that has garnered attention in the context of von Hippel-Lindau disease, a hereditary cancer syndrome linked to mutations in the VHL tumor suppressor gene. This compound acts as a ligand for the von Hippel-Lindau protein, which plays a crucial role in regulating cellular processes such as oxygen sensing and angiogenesis. VHL Ligand 8 is classified as a small molecule inhibitor, specifically designed to stabilize the interaction between the VHL protein and hypoxia-inducible factors, thereby influencing tumor growth and vascularization.
VHL Ligand 8 is derived from research aimed at enhancing the stability and function of the von Hippel-Lindau protein. The compound is classified under small molecule ligands that target protein-protein interactions, particularly those involving the VHL protein. Its development is rooted in the need to counteract the effects of VHL gene mutations that lead to tumorigenesis.
The synthesis of VHL Ligand 8 typically involves a multi-step organic synthesis process that includes:
The synthetic route often employs techniques such as:
VHL Ligand 8 features a complex molecular structure characterized by specific functional groups that enhance its binding properties. The exact molecular formula and structure can vary based on modifications made during synthesis.
VHL Ligand 8 participates in several chemical reactions, primarily involving:
The kinetics of binding can be studied using surface plasmon resonance or isothermal titration calorimetry, providing insights into the interaction dynamics between VHL Ligand 8 and its target proteins.
VHL Ligand 8 functions by stabilizing the interaction between the von Hippel-Lindau protein and hypoxia-inducible factors. This stabilization promotes the degradation of these factors, which are otherwise responsible for driving angiogenesis and tumor growth under hypoxic conditions.
The mechanism involves:
VHL Ligand 8 has significant scientific applications, particularly in:
The ubiquitin-proteasome system represents the primary pathway for controlled intracellular protein degradation in eukaryotic cells, essential for maintaining cellular homeostasis, regulating cell cycle progression, and eliminating misfolded proteins. This system operates through a coordinated enzymatic cascade:
Table 1: Key Components of the Ubiquitin-Proteasome System
Component | Function | Human Variants |
---|---|---|
E1 Enzyme | Ubiquitin activation | 2 known |
E2 Enzyme | Ubiquitin conjugation | ~40 known |
E3 Ligase | Substrate recognition & ubiquitin ligation | >600 known |
26S Proteasome | Degradation of polyubiquitinated proteins | 1 complex |
Polyubiquitin chains linked through lysine 48 (K48) serve as the canonical signal for proteasomal recognition and degradation. The specificity of this system is predominantly governed by E3 ubiquitin ligases, which function as molecular matchmakers by recognizing specific degradation signals or "degrons" on substrate proteins [5] [6]. Dysregulation of this pathway contributes significantly to oncogenesis, neurodegenerative disorders, and inflammatory conditions, making it a compelling therapeutic target [1].
The development of proteolysis-targeting chimeras (PROTACs) faced a significant bottleneck due to the historical scarcity of drug-like ligands for E3 ubiquitin ligases. Early milestones include:
Table 2: Evolution of VHL Ligands for PROTAC Applications
Generation | Representative Ligand | Binding Affinity (Kd) | Key Innovations |
---|---|---|---|
First | VH032 | ~1.3 µM | Hydroxyproline-based core establishing key H-bonds |
Second | VH298 | 80-90 nM | Fluorocyclopropyl capping group enhancing hydrophobic contacts |
PROTAC-optimized | VHL Ligand 8 | Not published | Designed with accessible exit vectors for linker conjugation |
The von Hippel-Lindau tumor suppressor gene (VHL) was positionally cloned in 1993 after linkage analysis localized it to chromosome 3p25-26. This discovery explained the autosomal dominant inheritance pattern of von Hippel-Lindau disease, characterized by multi-organ tumorigenesis [3] [9]. The VHL protein (pVHL) exists in two isoforms (pVHL30 and pVHL19) and functions as the substrate recognition subunit of the Cullin 2-RING ligase complex (CRL2^VHL^). Its most characterized role involves oxygen-dependent degradation of hypoxia-inducible factors:
Germline mutations in VHL cause von Hippel-Lindau disease, affecting approximately 1 in 36,000 individuals. Clinical manifestations demonstrate genotype-phenotype correlations:
Table 3: Genotype-Phenotype Correlations in von Hippel-Lindau Disease
Mutation Type | HIF Regulation | Tumor Spectrum | Pheochromocytoma Risk |
---|---|---|---|
Type 1 (Truncations/large deletions) | Lost | RCC, CNS hemangioblastoma | Low |
Type 2A (Y98H, Y111H) | Partially retained | Low RCC, high hemangioblastoma | High |
Type 2B (Multiple missense) | Variable | High RCC, hemangioblastoma | High |
Type 2C (Specific missense) | Retained | Pheochromocytoma only | Exclusive |
The pivotal role of VHL-HIF axis dysregulation in clear cell renal cell carcinoma (ccRCC) pathogenesis made it a prime target for therapeutics. While HIF-2α inhibitors like belzutifan represent direct pharmacologic interventions, VHL’s well-defined substrate-binding pocket simultaneously positioned it as an ideal E3 ligase for hijacking via PROTAC technology [7] [9]. The structural characterization of VHL-HIF-1α interactions by crystallography (e.g., PDB: 1LM8) provided the blueprint for rational ligand design [1] [8].
VHL Ligand 8 (CAS: 2701565-76-4) represents a modern ligand specifically engineered for PROTAC development. Its chemical structure features:
This ligand was utilized in constructing ARD-266, a potent VHL-based androgen receptor (AR) degrader demonstrating sub-nanomolar degradation efficacy (DC₅₀ = 0.2-1 nM) in prostate cancer models. Its design exemplifies the iterative optimization of VHL ligands toward enhanced PROTAC functionality [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7